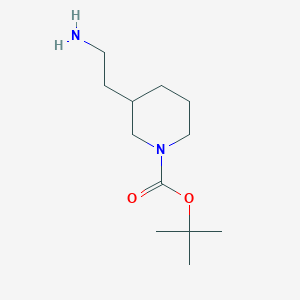
3-(2-氨基乙基)-1-Boc-哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(2-Aminoethyl)-1-Boc-piperidine” seems to be a complex organic compound. It likely contains an aminoethyl group (-NH-CH2-CH2-) and a piperidine ring, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “3-(2-Aminoethyl)-1-Boc-piperidine” were not found, similar compounds are often synthesized from α-bromoketones and 2-aminopyridine . Another method involves the reaction of NBoc-imidamides with α-azidoenones .科学研究应用
Nanocellulose Aerogels
The compound has been successfully introduced into spherical nanocellulose hydrogels via C–O–Si bonds between CNC and the compound. The as-synthesized aerogels could potentially be applied to capture CO2 via covalent bonding .
Drug Discovery
The compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Antibacterial Activities
The compound has been screened in vitro for its antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
PROTAC Development
The compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
TAAR1-Agonistic Chemotype
The compound is suitable for reacting with other bulky aromatic reagents (such as arenesulfonyl chlorides or benzoyl chlorides) as well as smaller alkyl groups (such as methyl) leading to deeper evaluation of the structure–activity relationships around this novel TAAR1-agonistic chemotype .
作用机制
Target of Action
Similar compounds such as indole derivatives have been found to interact with g protein-coupled receptors (gprs), specifically gpr84 . GPR84 is reportedly activated by medium-chain fatty acids and is involved in the pathology of liver fibrosis .
Mode of Action
Amines, which are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups, are known to interact with their targets through electrostatic interactions .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to inhibit the sphingosine kinase-2 (sphk2) pathway . SphK2 is involved in the synthesis of sphingosine-1-phosphate, a signaling lipid that regulates diverse biological processes including cell growth, differentiation, and apoptosis .
Pharmacokinetics
It’s important to note that the protein binding of drugs is an important aspect in drug discovery and development . The degree of binding of a drug to proteins can be experimentally determined and is necessary for accurate prediction of the pharmacokinetic behavior of a drug .
Result of Action
Similar compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its target. For instance, ER stress has been found to upregulate GPR84, a potential target of similar compounds . .
属性
IUPAC Name |
tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLAYRXNMUUXJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407405 |
Source


|
| Record name | 3-(2-Aminoethyl)-1-Boc-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-1-Boc-piperidine | |
CAS RN |
259180-77-3 |
Source


|
| Record name | 3-(2-Aminoethyl)-1-Boc-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)








![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)



